(E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one class, characterized by a fused heterocyclic core and a benzylidene substituent at the C-5 position. Its structure features 3-ethoxy and 4-pentyloxy groups on the benzylidene ring, distinguishing it from analogues with shorter alkoxy chains or alternative substituents. The compound is synthesized via a multicomponent one-pot protocol involving condensation of aldehydes, chloroacetic acid, and a thiazolo-triazole precursor, followed by recrystallization for purification .
Properties
IUPAC Name |
(5E)-5-[(3-ethoxy-4-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-3-5-6-9-24-14-8-7-13(10-15(14)23-4-2)11-16-17(22)21-18(25-16)19-12-20-21/h7-8,10-12H,3-6,9H2,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTCJZIGNPYXLE-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC=N3)S2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC=N3)S2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step usually involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include thiosemicarbazide and α-haloketones.
Benzylidene Formation: The benzylidene moiety is introduced through a condensation reaction between the thiazolo[3,2-b][1,2,4]triazole core and an aldehyde, such as 3-ethoxy-4-(pentyloxy)benzaldehyde. This reaction is often catalyzed by a base like sodium hydroxide or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzylidene or thiazolo[3,2-b][1,2,4]triazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural variations among analogues lie in the substituents on the benzylidene ring and the heterocyclic core . Below is a comparative analysis:
Notes:
- Melting Points : Derivatives with electron-withdrawing groups (e.g., chloro) or rigid substituents (e.g., dimethoxy) exhibit higher melting points due to stronger intermolecular forces .
- Synthesis Yields : Yields range from 54% to 71%, influenced by steric hindrance from bulky substituents (e.g., pentyloxy vs. methoxy) .
Spectroscopic and Analytical Data
- NMR Shifts : The benzylidene proton (CH=N) resonates at δ 8.2–8.5 ppm, with deshielding effects observed in electron-rich environments (e.g., 3,4-dimethoxy derivatives) .
- LCMS Profiles : Molecular ion peaks ([M+H]⁺) align with calculated masses (e.g., m/z 430.5 for the target compound), confirming synthetic accuracy .
Key Research Findings
Synthetic Efficiency : The target compound’s pentyloxy group introduces mild steric hindrance, reducing reaction yields (~60–70%) compared to methoxy-substituted analogues (~71%) .
Bioactivity Optimization : Alkoxy chain length correlates with anticancer potency; pentyloxy derivatives show IC₅₀ values 2–3-fold lower than propoxy analogues in vitro .
Thermal Stability : Derivatives with rigid substituents (e.g., 3,4-dimethoxy) exhibit superior thermal stability (>280°C), making them suitable for high-temperature applications .
Biological Activity
(E)-5-(3-ethoxy-4-(pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₁N₃O₃S
- Molecular Weight : 357.44 g/mol
- IUPAC Name : this compound
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that thiazole derivatives possess broad-spectrum activity against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) for related thiazole compounds was reported as low as 50 μg/mL against certain pathogens .
2. Anticancer Potential
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. For instance, analogs of this compound have demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The IC₅₀ values for these analogs ranged from 10 to 30 µM, indicating promising anticancer activity .
3. Enzyme Inhibition
This compound has shown potential as an inhibitor of key enzymes involved in disease processes. For example:
- Tyrosinase Inhibition : Compounds with similar structures have been noted for their ability to inhibit tyrosinase, an enzyme critical in melanin production. This inhibition could be beneficial in treating hyperpigmentation disorders. The most effective analogs exhibited IC₅₀ values as low as 3.82 µM compared to kojic acid .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Protein Synthesis Inhibition : As an antimicrobial agent, it may disrupt protein synthesis by binding to ribosomal RNA or interfering with the translation process.
- Cell Membrane Disruption : The compound may also compromise cell membrane integrity in bacteria and fungi, leading to cell death.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
Q & A
Basic: What are the recommended methods for synthesizing and characterizing this compound?
Answer:
Synthesis typically involves multi-step reactions starting with thiazole and triazole precursors, followed by cyclization and introduction of substituents. Key steps include:
- Condensation reactions under acidic/basic conditions to form the benzylidene moiety (e.g., using Knoevenagel or aldol-like reactions) .
- Cyclization using catalysts like p-toluenesulfonic acid (PTSA) to form the fused thiazolo-triazole core .
Characterization requires:
- NMR spectroscopy (1H, 13C) to confirm regiochemistry and E/Z isomerism .
- Mass spectrometry (MS) for molecular weight validation .
- HPLC to assess purity (>95% recommended for biological assays) .
Basic: How can researchers screen this compound for biological activity?
Answer:
Standard in vitro assays are used:
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Antimicrobial activity : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi .
- Anti-inflammatory potential : COX-2 inhibition assays or TNF-α/IL-6 ELISA .
- Dose-response curves (0.1–100 µM) to establish efficacy thresholds .
Advanced: How can synthesis yield be optimized while minimizing by-products?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts for regioselective cyclization .
- Design of Experiments (DoE) : Vary temperature (80–120°C), reaction time (6–24 h), and molar ratios to identify ideal conditions .
- By-product analysis : Use LC-MS to identify impurities and adjust purification (e.g., column chromatography with EtOAc/hexane gradients) .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
SAR studies focus on:
- Substituent effects : Modify ethoxy/pentyloxy groups to alter lipophilicity (logP) and bioavailability. For example, replacing pentyloxy with shorter alkyl chains reduces cytotoxicity in non-target cells .
- Computational docking : Use AutoDock Vina or Schrödinger to predict binding to targets like tubulin or DNA topoisomerases .
- Bioisosteric replacements : Substitute the thiazole ring with oxazole to assess activity retention .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from:
- Purity differences : Validate compound purity via HPLC and exclude batches with <95% purity .
- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) .
- Cell line specificity : Test across multiple lines (e.g., compare activity in MDA-MB-231 vs. A549) .
- Solubility issues : Use DMSO concentrations <0.1% to avoid solvent toxicity .
Advanced: What mechanistic studies elucidate interactions with biological targets?
Answer:
Advanced techniques include:
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to purified proteins like kinases .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- X-ray crystallography : Resolve co-crystal structures with targets (e.g., SHELX-refined PDB files) .
- siRNA knockdown : Confirm target relevance by silencing candidate genes and monitoring activity loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
